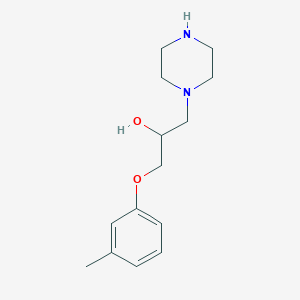

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-12-3-2-4-14(9-12)18-11-13(17)10-16-7-5-15-6-8-16/h2-4,9,13,15,17H,5-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNOFCQWFWCWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389148 | |

| Record name | BAS 00226274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110894-01-4 | |

| Record name | BAS 00226274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Piperazin 1 Yl 3 M Tolyloxy Propan 2 Ol and Analogues

General Synthetic Routes to 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol Core Structure

The synthesis of the this compound core structure is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of m-cresol (B1676322) with an epoxide, such as epichlorohydrin, under basic conditions to form an intermediate, 1-(m-tolyloxy)-2,3-epoxypropane. This epoxide is then opened by the nucleophilic attack of piperazine (B1678402). The reaction is generally carried out in a suitable solvent, such as a lower alcohol or a polar aprotic solvent, and may be heated to ensure completion. The piperazine, having two secondary amine groups, can potentially react at either nitrogen. To achieve mono-substitution and prevent the formation of undesired by-products, a large excess of piperazine is often employed. This strategy statistically favors the reaction of only one nitrogen atom of the piperazine molecule with the epoxide. The final product is then isolated and purified using standard techniques like crystallization or column chromatography.

An alternative route involves the reaction of 1-chloro-3-(m-tolyloxy)propan-2-ol with piperazine. This method also relies on a nucleophilic substitution mechanism where the secondary amine of piperazine displaces the chloride ion. Similar to the epoxide-opening route, controlling the stoichiometry of the reactants is crucial to favor the desired mono-substituted product.

Targeted Synthesis of Enantiomers and Stereoisomers of this compound

The propan-2-ol backbone of this compound contains a chiral center at the C2 position, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-piperazin-1-yl-3-m-tolyloxy-propan-2-ol. The synthesis of specific enantiomers is of great interest as different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles.

One of the primary strategies for obtaining enantiomerically pure forms of this compound is through the use of chiral starting materials. For instance, enantiomerically pure (R)- or (S)-epichlorohydrin can be used in the initial reaction with m-cresol. This leads to the formation of the corresponding chiral epoxide, which, upon reaction with piperazine, yields the desired enantiomer of the final product. Similarly, chiral building blocks such as (R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride (B599025) are commercially available and can be utilized in targeted synthetic pathways. bldpharm.com

Asymmetric synthesis methodologies offer another powerful approach. For example, proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons olefination of aldehydes can be employed for the asymmetric synthesis of both syn- and anti-1,3-amino alcohols, which are key intermediates for compounds like this compound. nih.gov These methods allow for the creation of specific stereoisomers with high enantiomeric excess.

Derivatization Strategies for Enhancing Pharmacological Properties of this compound Analogues

The pharmacological profile of this compound can be fine-tuned through various derivatization strategies. These modifications primarily target the unsubstituted nitrogen of the piperazine ring, but can also involve alterations to the propanol (B110389) moiety or the tolyl group.

Incorporation of Heterocyclic Moieties onto the Piperazine Scaffold

Expanding on the concept of arylpiperazine modifications, the incorporation of heterocyclic rings onto the piperazine scaffold can introduce additional hydrogen bond donors and acceptors, as well as alter the electronic properties and steric bulk of the molecule. nih.gov This can lead to improved receptor binding and selectivity. A variety of heterocyclic systems, including but not limited to indoles, pyrazoles, and thiophenes, can be attached to the piperazine nitrogen. nih.gov These modifications can be introduced via linkers, such as an amide or a methylene (B1212753) bridge, which can also influence the compound's activity. nih.gov The synthesis of these derivatives often involves the reaction of the piperazine core with a heterocyclic compound bearing a suitable leaving group or a reactive functional group for coupling.

Alkyl and Aryl Substitutions on the Piperazine Nitrogen and Propanol Moiety

N-alkylation or N-arylation of the piperazine ring is a fundamental derivatization strategy. pitt.edu The introduction of alkyl or aryl groups on the second piperazine nitrogen can significantly impact the lipophilicity, basicity, and steric profile of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets. These substitutions are typically carried out via standard N-alkylation reactions using alkyl halides or reductive amination with aldehydes or ketones.

Furthermore, the hydroxyl group of the propanol moiety offers another site for derivatization. It can be esterified or etherified to produce prodrugs or to modify the compound's solubility and metabolic stability.

Radiosynthesis of Labeled Analogues for Research Applications

The development of radiolabeled analogues of bioactive molecules is a cornerstone of modern medicinal chemistry and pharmacology, enabling non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These tools are invaluable for studying drug pharmacokinetics, target engagement, and the pathophysiology of diseases. For a compound like this compound, the introduction of a positron-emitting radionuclide, such as Carbon-11, would allow for the investigation of its biological behavior in living organisms.

While specific literature on the radiosynthesis of labeled this compound is not available, the radiosynthesis of structurally similar aryl-oxy-propanolamine piperazine derivatives has been reported, providing a clear blueprint for the preparation of analogous radiotracers. A notable example is the Carbon-11 labeling of 8-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-hydroxypropyl]oxy]thiochroman, a compound with a comparable core structure. nih.gov

The most probable synthetic route for a Carbon-11 labeled analogue of this compound would involve the O-methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov Carbon-11 is a positron-emitting isotope with a short half-life of 20.4 minutes, which necessitates rapid and efficient radiosynthetic methods. researchgate.net

Precursor Synthesis:

The synthesis of a radiolabeled analogue would first require the chemical synthesis of a precursor molecule. For a [¹¹C]methylated analogue, the logical precursor would be the desmethyl derivative of the target compound. For instance, to synthesize [¹¹C]this compound, where the methyl group is on the tolyloxy moiety, a di-demethylated precursor at the tolyl and piperazine positions would be necessary. However, a more direct analogue based on existing literature would involve labeling at a different position, for example, by replacing the m-tolyloxy group with a hydroxyphenoxy group that can be subsequently methylated with ¹¹C.

Radiolabeling by [¹¹C]O-Methylation:

The radiolabeling reaction would involve the O-methylation of the phenolic hydroxyl group of the precursor with a high specific activity ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF), in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the [¹¹C]methyl iodide.

The general scheme for the radiosynthesis of a hypothetical [¹¹C]methoxy-phenyl analogue is depicted below:

Precursor + [¹¹C]CH₃I --(Base, Solvent, Heat)--> [¹¹C]Radiotracer

Following the reaction, the desired radiolabeled compound would be purified from the reaction mixture using high-performance liquid chromatography (HPLC). The final product would be formulated in a physiologically compatible solution for in vivo studies. nih.gov

Research Applications:

A radiolabeled analogue of this compound would be a valuable tool for preclinical research. PET imaging with such a tracer could be used to:

Determine Brain Penetration and Regional Distribution: Assess the ability of the compound to cross the blood-brain barrier and its distribution pattern within the central nervous system.

Investigate Target Engagement: If the compound has a specific molecular target (e.g., a receptor or enzyme), PET could be used to measure the occupancy of this target at different doses of the unlabeled drug.

Pharmacokinetic Studies: Provide quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living animal model.

Structure Activity Relationship Sar Studies and Molecular Design of 1 Piperazin 1 Yl 3 M Tolyloxy Propan 2 Ol

Elucidating Key Structural Features for Biological Activity in 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol Analogues

The biological activity of this compound analogues, which belong to the chemical class of aryloxypropanolamines, is dictated by several key structural features. slideshare.net The molecule can be dissected into three critical pharmacophoric units:

The Aryloxy Moiety (m-tolyloxy group): The aromatic ring and its ether linkage are crucial for the initial binding to the receptor, often through pi-pi stacking or hydrophobic interactions. The substitution pattern on this ring is a primary determinant of receptor affinity and selectivity.

The Propan-2-ol Linker: This flexible three-carbon chain connects the aryloxy and piperazine (B1678402) moieties. The secondary hydroxyl (-OH) group on this linker is a critical feature, capable of forming a key hydrogen bond with a conserved acidic amino acid residue within the transmembrane domain of G-protein coupled receptors (GPCRs). mdpi.com The stereochemistry of this hydroxyl group is paramount for optimal receptor binding. slideshare.net

The Piperazine Ring: This terminal nitrogen-containing heterocycle is essential for the compound's pharmacological activity. The two nitrogen atoms in the six-membered piperazine ring provide a large polar surface area and act as hydrogen bond acceptors and donors. nih.gov The basic nitrogen atom is often protonated at physiological pH, allowing for a strong ionic interaction with an acidic residue (e.g., aspartate) in the receptor's binding pocket. mdpi.com This interaction is a hallmark of many aryloxypropanolamine ligands targeting adrenergic and serotonergic receptors.

These features collectively create a molecular template that can be systematically modified to probe and optimize interactions with specific biological targets.

Impact of Substituent Modifications on Receptor Affinity and Selectivity

Modifications to the substituents on both the aromatic and piperazine rings of the core structure have profound effects on receptor affinity and selectivity.

Modifications on the Aromatic Ring: The nature and position of substituents on the tolyloxy ring can modulate the electronic and steric properties of the molecule, influencing how it fits into the receptor's binding site. For related compounds, it has been observed that electron-withdrawing or electron-donating groups can alter binding affinity. For instance, in related N-arylpiperazine series, substitutions on the phenyl ring, such as chloro or methoxy groups, have been systematically varied to improve affinity and selectivity for dopamine (B1211576) (D2/D3) and serotonin (B10506) (5-HT) receptors. mdpi.comnih.govnih.gov While specific data for the m-tolyl group is part of a broader SAR landscape, the principle holds that moving the methyl group from the meta position to ortho or para, or replacing it with other groups (e.g., Cl, OMe, CF3), would be expected to fine-tune the compound's receptor binding profile. mdpi.com

Modifications on the Piperazine Ring: The N-4 position of the piperazine ring is a common site for modification to alter receptor affinity and selectivity. Attaching various substituted aryl or heterocyclic rings at this position can introduce new interaction points with the receptor. nih.gov SAR studies on related series have shown that N-substitution can accommodate a range of groups, leading to significant changes in activity. For example, introducing substituted indole rings or other heterocyclic moieties can enhance affinity and selectivity for specific dopamine receptor subtypes. nih.gov The choice of substituent can shift the compound's profile from an agonist to an antagonist or modulate its selectivity between different receptor families (e.g., dopamine vs. serotonin receptors). mdpi.comnih.gov

| Modification Site | Substituent Type | Observed Effect on Receptor Affinity/Selectivity | Example Receptor Target(s) |

|---|---|---|---|

| Aromatic Ring (Phenyl/Tolyl) | Electron-withdrawing groups (e.g., Cl) | Can increase affinity and selectivity. nih.govmdpi.com | Dopamine D3, Mycobacteria |

| Aromatic Ring (Phenyl/Tolyl) | Electron-donating groups (e.g., OCH3) | Modulates affinity; often used to explore binding pocket. mdpi.comnih.gov | Dopamine D3, 5-HT1A |

| Piperazine N-4 Position | Aryl groups (e.g., phenyl, dichlorophenyl) | Generally confers high affinity for dopamine and serotonin receptors. nih.gov | Dopamine D2/D3 |

| Piperazine N-4 Position | Heterocyclic groups (e.g., indole, pyrimidine) | Can enhance selectivity for specific receptor subtypes. nih.govnih.gov | Dopamine D3, Hypnotic activity targets |

Chirality and Stereochemical Effects on Biological Activity of this compound and Derivatives

Chirality is a critical determinant of biological activity in aryloxypropanolamine compounds. leffingwell.com The carbon atom of the propan-2-ol linker that bears the hydroxyl group is a stereocenter, meaning this compound exists as a pair of enantiomers: (S) and (R).

Biological systems, particularly receptors, are chiral environments, and they frequently exhibit stereospecificity, interacting preferentially with one enantiomer over the other. nih.govmdpi.com For the vast majority of aryloxypropanolamines with activity at beta-adrenergic receptors, the (S)-enantiomer is significantly more potent, sometimes by as much as 100-fold, than the (R)-enantiomer. slideshare.net This stereoselectivity arises because the specific three-dimensional arrangement of the pharmacophore elements (aryloxy group, hydroxyl group, and amino group) in the (S)-configuration allows for an optimal fit and interaction with the receptor's binding site. slideshare.net The hydroxyl group of the (S)-enantiomer is positioned to form a crucial hydrogen bond that is less favorable or impossible for the (R)-enantiomer.

Furthermore, introducing additional chiral centers, for instance by placing a methyl group on the piperazine ring itself, can further modulate activity and selectivity. nih.gov Studies on related phenylpiperazinium compounds have shown that the position of such a chiral center (e.g., at C2 or C3 of the piperazine ring) can be detrimental or beneficial to agonist efficacy and receptor selectivity. nih.gov This underscores the importance of a stereochemical structure-activity relationship (SSAR) approach in the design of such molecules. usda.gov

| Compound Class | Stereoisomer | General Biological Activity Trend | Rationale |

|---|---|---|---|

| Aryloxypropanolamines (Beta-blockers) | (S)-enantiomer | Significantly more potent (up to 100x) than the (R)-enantiomer. slideshare.net | Optimal orientation of the hydroxyl group for hydrogen bonding with the receptor. slideshare.net |

| Aryloxypropanolamines (Beta-blockers) | (R)-enantiomer | Low or negligible activity at the target receptor. slideshare.net | Suboptimal fit and inability to form key interactions in the binding pocket. |

| Chiral Piperazine Derivatives | (S)- or (R)- at a substituted piperazine ring | Can produce different effects on agonism vs. antagonism and receptor selectivity (e.g., α7 vs α9 nAChR). nih.gov | Introduction of a new stereocenter alters the three-dimensional shape and interactions with the receptor surface. nih.gov |

Rational Design Principles for Lead Optimization Based on SAR Insights

The SAR insights gathered from studying this compound and its analogues provide a clear roadmap for rational drug design and lead optimization. nih.gov The goal is to systematically modify the lead compound to enhance desired properties such as potency, selectivity, and pharmacokinetic profile while minimizing off-target effects. researchgate.net

Key rational design principles include:

Structure-Based Design: When the 3D structure of the target receptor is known, computational methods like molecular docking can be used to predict how modifications to the ligand will affect binding. nih.gov For example, docking studies can guide the selection of substituents on the piperazine or tolyloxy rings to exploit specific sub-pockets within the receptor, thereby increasing affinity and selectivity. mdpi.com

Pharmacophore-Hopping and Bioisosteric Replacement: The core aryloxypropanolamine piperazine scaffold can be maintained while replacing specific functional groups with bioisosteres—substituents that retain similar steric and electronic properties. For example, the piperazine ring could be replaced with other cyclic amines to investigate interactions and potentially improve properties. nih.gov

Stereochemical Optimization: Based on the principle that the (S)-enantiomer is typically more active, optimization efforts should focus on the stereospecific synthesis of the (S)-isomer. slideshare.net This eliminates the inactive (R)-isomer, which could contribute to off-target effects or an unnecessary metabolic burden. nih.gov

Modulation of Physicochemical Properties: SAR insights can be used to tune properties like lipophilicity (log P). For some targets, biological activity increases with lipophilicity up to an optimal point, after which it may decrease. nih.gov Substituents can be chosen to achieve this optimal lipophilicity, which is crucial for balancing potency with desirable absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov For example, adding polar groups can increase water solubility, while adding lipophilic groups can enhance membrane permeability. nih.gov

By applying these principles, medicinal chemists can iteratively refine the structure of this compound to develop optimized analogues with superior therapeutic potential. researchgate.net

Pharmacological Profiling and Target Interactions of 1 Piperazin 1 Yl 3 M Tolyloxy Propan 2 Ol Pre Clinical Focus

Investigation of Adrenoceptor Ligand-Binding Profiles

The interaction of 1-piperazin-1-yl-3-m-tolyloxy-propan-2-ol with adrenergic receptors, which are involved in regulating many physiological processes, has been evaluated to understand its selectivity and potential effects.

The selectivity profile of a ligand across different adrenoceptor subtypes is crucial for predicting its pharmacological effects. Research on various antagonists has highlighted the differences in affinity for α2A, α2B, and α2C adrenoceptors. nih.gov For instance, some compounds show significant selectivity for the α2A subtype over the α2B subtype. nih.gov Similarly, studies on β-adrenoceptors have shown that ligands can be highly selective for one subtype over others due to differences in affinity. nih.gov The precise selectivity of this compound for α2 and β-adrenoceptor subtypes requires specific preclinical testing to establish its binding profile in comparison to other well-characterized ligands.

Serotonin (B10506) Receptor Modulatory Activities

The serotonergic system is a primary target for many neurologically active compounds. The modulatory activities of this compound at various serotonin receptor subtypes have been a focus of investigation.

While direct data on this compound's affinity for the 5-HT6 receptor is not available in the search results, the arylpiperazine scaffold is known to be a component of ligands targeting this receptor. The 5-HT6 receptor is a target of interest for cognitive disorders, and compounds with antagonistic properties at this receptor are under investigation.

The interactions with 5-HT1A, 5-HT2A, and 5-HT7 receptors are critical for defining the therapeutic potential of arylpiperazine derivatives. nih.gov

5-HT1A Receptor: Compounds with a similar structure have demonstrated high nanomolar affinity for 5-HT1A receptors. nih.gov For example, certain benzo[b]thiophene derivatives with an arylpiperazine moiety have shown Ki values as low as 2.3 nM. nih.gov Some of these compounds act as antagonists at this receptor. nih.gov

5-HT2A Receptor: The affinity for the 5-HT2A receptor can be influenced by the specific chemical structure of the arylpiperazine derivative. nih.gov For some related compounds, the affinity is in the moderate to low range. nih.gov

5-HT7 Receptor: The biphenyl-like systems linked to the piperazine (B1678402) ring have been shown to be favorable for high affinity at the 5-HT7 receptor. nih.gov

The following table summarizes the binding affinities of representative arylpiperazine compounds at these serotonin receptors.

| Receptor | Compound | Ki (nM) |

| 5-HT1A | 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 2.3 nih.gov |

| 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 30 nih.gov | |

| Compound 9b | 23.9 nih.gov | |

| Compound 12a | 41.5 nih.gov | |

| 5-HT2A | Compound 9b | 39.4 nih.gov |

| Compound 12a | 315 nih.gov | |

| 5-HT7 | Compound 9b | 45.0 nih.gov |

| Compound 12a | 42.5 nih.gov |

Dopamine (B1211576) Receptor Engagement

Engagement with dopamine receptors is a hallmark of many antipsychotic and neurologically active drugs. The arylpiperazine scaffold is a common feature in ligands targeting these receptors. nih.gov

Preclinical studies on related compounds show that they can act as weak antagonists at the D2 receptor. nih.gov For instance, some indazole and piperazine-based compounds have been shown to inhibit the dopamine response in functional assays, indicating antagonistic efficacy at D2 receptors. nih.gov The affinity for dopamine receptors can be modulated by the chemical structure of the compound. For example, some multi-target ligands have been designed based on the N-(2,3-dichlorophenyl)piperazine nucleus to achieve high affinity for the D3 receptor. nih.gov

The table below shows the binding affinities of a representative arylpiperazine compound at dopamine receptors.

| Receptor | Compound | Ki (nM) |

| D2 | Compound 12a | 300 nih.gov |

D2 and D3 Receptor Agonism and Antagonism

There is no available preclinical data in the public domain that characterizes the binding affinity, agonistic, or antagonistic activity of this compound at dopamine D2 and D3 receptors. Research into various phenylpiperazine derivatives has shown a wide range of activities at these receptors, from full agonism to antagonism, often with varying degrees of selectivity for the D3 over the D2 subtype. However, specific studies detailing the in vitro binding profile (such as K_i_ values) or functional activity (such as EC_50_ or IC_50_ values) for this compound have not been identified.

Enzyme Inhibition Studies

Comprehensive searches did not uncover any published research investigating the inhibitory potential of this compound against the following enzymes:

Monoamine Oxidase B (MAO-B) Inhibition

No studies were found that have assessed the ability of this compound to inhibit monoamine oxidase B (MAO-B). Therefore, data such as IC_50_ or K_i_ values, which would quantify its potency and selectivity as a potential MAO-B inhibitor, are not available.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

There is no published evidence to suggest that this compound has been investigated as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). The potential for this compound to modulate the endocannabinoid system through NAAA inhibition remains unexplored.

Tyrosinase Inhibition

No studies have been published that assess the tyrosinase inhibitory activity of this compound. Therefore, its potential as a depigmenting agent or an inhibitor of enzymatic browning has not been characterized.

Investigation of Androgen Receptor Antagonism

A review of available scientific literature reveals no studies investigating the potential for this compound to act as an antagonist of the androgen receptor. Its activity at this nuclear hormone receptor is currently unknown.

Other Receptor-Blocking Properties of Piperazine Scaffolds

The piperazine moiety is a prevalent structural motif in a multitude of pharmacologically active compounds, recognized as a "privileged scaffold" in medicinal chemistry. ijrrjournal.com Its presence often confers the ability to interact with a wide array of biological targets, leading to diverse receptor-blocking properties. While specific preclinical data on the receptor interaction profile of this compound is not extensively available in public-domain scientific literature, the well-documented activities of other piperazine-containing molecules and the broader class of aryloxypropanolamines provide a basis for understanding its potential pharmacological activities. ijrrjournal.comresearchgate.net

The versatility of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, allows for structural modifications that can significantly influence a compound's activity at various receptors. ijrrjournal.comnih.gov This has led to the development of piperazine derivatives with applications as antipsychotics, antidepressants, anxiolytics, and antihistamines, among others. nih.govnih.gov

Research into piperazine derivatives has revealed their capacity to antagonize several key receptors in the central nervous system and periphery. Notably, certain piperazine derivatives have been identified as potent antagonists of histamine (B1213489) H3 receptors and sigma-1 (σ1) receptors. nih.gov The antagonism at these receptors is a promising avenue for the development of novel analgesics. nih.gov For instance, the replacement of a piperazine ring with a piperidine (B6355638) ring in some compounds has been shown to significantly enhance affinity for the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov

Furthermore, the piperazine scaffold is a common feature in compounds designed to block T-type calcium channels. researchgate.net Such blockers are considered important targets for developing new pain treatments. researchgate.net The structural features of piperazine derivatives, including their basicity and conformational properties, are key to their interaction with these ion channels. ijrrjournal.com

The broader class of aryloxypropanolamines, to which this compound belongs, is well-known for its association with beta-adrenergic receptor blockade. researchgate.net This class of compounds typically features an aromatic ring linked through an ether oxygen to a propanolamine (B44665) side chain. researchgate.net The nature of the aromatic ring and the substituents on the amine can modulate the affinity and selectivity for β1 and β2 adrenergic receptors. researchgate.net

Given the structural elements of this compound, it is plausible that it could exhibit a range of receptor-blocking activities characteristic of both piperazine-containing compounds and aryloxypropanolamines. These potential interactions are summarized in the table below.

| Potential Receptor/Target | Associated Pharmacological Class | Supporting Evidence from Piperazine/Aryloxypropanolamine Derivatives |

| Histamine H3 Receptor | Antihistamine, Neuromodulator | Certain piperazine derivatives show antagonist activity. nih.gov |

| Sigma-1 (σ1) Receptor | Neuromodulator, Potential Analgesic | Piperazine derivatives have been identified as antagonists. nih.gov |

| T-type Calcium Channels | Analgesic | Piperazine-based compounds can act as blockers. researchgate.net |

| Adrenergic Receptors (β1, β2) | Beta-blocker | The aryloxypropanolamine scaffold is a classic feature of beta-blockers. researchgate.net |

| Serotonin (5-HT) Receptors | Antidepressant, Anxiolytic | Many piperazine derivatives modulate various 5-HT receptor subtypes. nih.gov |

| Dopamine (D2/D3) Receptors | Antipsychotic | Some piperazine derivatives exhibit antagonist activity at dopamine receptors. ijrrjournal.com |

It is critical to emphasize that these are inferred potential activities based on structural analogy. Definitive characterization of the receptor-blocking properties of this compound would necessitate specific preclinical studies involving radioligand binding assays and functional assays for a comprehensive pharmacological profile.

Computational Approaches in 1 Piperazin 1 Yl 3 M Tolyloxy Propan 2 Ol Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol, might interact with a biological target, typically a protein or enzyme.

Through molecular docking simulations, researchers can predict the most likely binding pose of this compound within the active site of a target receptor or enzyme. These predictions are scored based on the calculated binding affinity, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent interaction. For instance, studies on similar piperazine (B1678402) derivatives have utilized docking to identify promising candidates by predicting their binding affinities to specific therapeutic targets.

Beyond predicting binding affinity, molecular docking provides insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these specific contacts is vital for medicinal chemists to design modifications to the lead compound that could enhance its binding potency. Furthermore, the binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological function. Docking studies can help visualize and understand these induced-fit effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For derivatives of this compound, QSAR studies can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for their therapeutic effects. mdpi.com By establishing a statistically significant correlation between these descriptors and the observed biological activity, QSAR models can be used to predict the activity of newly designed, unsynthesized derivatives. mdpi.com This predictive capability allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery process. mdpi.com

In Silico Assessment of Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govmdpi.com These predictions are crucial for assessing the "drug-likeness" of a compound and its potential to be developed into a successful therapeutic agent. nih.gov

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. taylorandfrancis.comdrugbank.com A widely used guideline for assessing drug-likeness is Lipinski's Rule of Five. taylorandfrancis.comdrugbank.compatsnap.comscfbio-iitd.res.in This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors. drugbank.compatsnap.com

No more than 10 hydrogen bond acceptors. drugbank.compatsnap.com

A molecular weight under 500 daltons. drugbank.compatsnap.com

A calculated octanol-water partition coefficient (logP) not greater than 5. drugbank.compatsnap.com

Computational tools can quickly calculate these properties for this compound and its derivatives, providing an early indication of their potential for oral bioavailability.

Below is a table summarizing the predicted drug-likeness properties for this compound.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 250.34 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| logP | ~2.5-3.0 | Yes (< 5) |

Note: The logP value is an estimate and can vary depending on the calculation method.

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. patsnap.comnih.gov Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. nih.gov In silico models can predict the likelihood of a compound crossing the BBB based on its molecular properties, such as size, polarity, and the number of rotatable bonds. nih.gov These predictions are critical in the early stages of development for drugs where CNS activity is either a primary goal or a potential liability. For piperazine-containing compounds, computational models have been used to assess their potential for BBB penetration. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligands

In the quest for novel drug candidates with improved efficacy and selectivity, computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools. For a compound like this compound, which belongs to the aryloxypropanolamine class of beta-adrenergic antagonists, these methods offer a rational approach to explore the vast chemical space and identify new molecules with desired pharmacological profiles.

Pharmacophore Modeling of this compound Analogues

A pharmacophore is an abstract representation of the key molecular features that are essential for a ligand to bind to a specific biological target. For the aryloxypropanolamine class of beta-blockers, a well-established pharmacophore exists, which includes an aromatic ring, a secondary hydroxyl group on the propanolamine (B44665) side chain, and a secondary amine. nih.gov The stereochemistry of the hydroxyl group is particularly important, with the (S)-enantiomer generally being significantly more potent than the (R)-enantiomer. nih.gov

Based on the structure of this compound, a ligand-based pharmacophore model can be generated. This model would typically include the following features:

An aromatic ring: The m-tolyloxy group serves as the aromatic feature, which is crucial for interaction with the receptor.

A hydrogen bond acceptor: The ether oxygen of the aryloxypropanolamine linkage can act as a hydrogen bond acceptor.

A hydrogen bond donor: The secondary hydroxyl group on the propan-2-ol backbone is a critical hydrogen bond donor.

A positive ionizable feature: The piperazine ring, particularly the secondary amine, is expected to be protonated at physiological pH and thus serves as a positive ionizable feature, forming ionic interactions with the receptor.

These features and their spatial arrangement define the pharmacophoric hypothesis for novel ligands targeting the same receptor as this compound.

Table 1: Hypothetical Pharmacophoric Features for this compound

| Feature ID | Feature Type | Location | Vector/Radius (Å) |

| Aro-1 | Aromatic Ring | Centroid of m-tolyl ring | 3.0 |

| HBA-1 | Hydrogen Bond Acceptor | Ether oxygen | 0.5 |

| HBD-1 | Hydrogen Bond Donor | Hydroxyl group | 0.5 |

| PI-1 | Positive Ionizable | Secondary amine of piperazine | 1.0 |

This table presents a hypothetical but scientifically plausible pharmacophore model based on the known features of aryloxypropanolamine beta-blockers.

Virtual Screening for Novel Ligands

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. researchgate.net The goal is to identify molecules that match the pharmacophoric features and are therefore likely to bind to the target receptor. The general workflow for virtual screening involves several key steps:

Database Preparation: Large compound libraries, such as ZINC, Asinex, or Enamine, are prepared for screening. researchgate.net This involves generating 3D conformations for each molecule.

Pharmacophore-Based Screening: The generated pharmacophore model is used to rapidly filter the databases, retaining only those molecules that contain the defined features in the correct spatial orientation. nih.gov

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking studies. nih.gov This involves predicting the binding pose and affinity of each ligand within the active site of the target receptor. For G protein-coupled receptors (GPCRs) like the beta-adrenergic receptor, a homology model may be used if a crystal structure is not available. nih.gov

Scoring and Ranking: The docked ligands are scored and ranked based on their predicted binding affinity and other parameters, such as the fit to the pharmacophore and the quality of the interactions with key amino acid residues in the receptor's binding pocket. nih.gov

Hit Selection and Experimental Validation: The top-ranked compounds are visually inspected, and a diverse set of promising candidates is selected for experimental validation through in vitro binding assays. nih.gov

This tiered approach allows for the efficient screening of millions of compounds to identify a manageable number of high-priority hits for further investigation.

Table 2: Illustrative Virtual Screening Hits for a Pharmacophore Model Derived from this compound

| Hit ID | Chemical Structure | Docking Score (kcal/mol) | Key Interactions |

| VS-Hit-001 | (Structure Image) | -9.8 | H-bond with Asp113, Pi-Pi stacking with Phe289 |

| VS-Hit-002 | (Structure Image) | -9.5 | H-bond with Ser204, Ionic interaction with Asp113 |

| VS-Hit-003 | (Structure Image) | -9.2 | H-bond with Asn312, Hydrophobic interaction with Val114 |

| VS-Hit-004 | (Structure Image) | -8.9 | H-bond with Ser207, Pi-cation with Phe290 |

This table provides an illustrative set of virtual screening hits with hypothetical docking scores and interactions. The specific residues mentioned (e.g., Asp113, Ser204, Phe289) are known to be important for ligand binding in beta-adrenergic receptors.

Through these computational approaches, researchers can accelerate the discovery of novel ligands with potentially improved properties compared to existing compounds. The integration of pharmacophore modeling and virtual screening provides a powerful platform for lead generation in modern drug discovery.

Analytical Profile of this compound: A Review of Characterization and Quantification Techniques

The robust characterization and precise quantification of pharmaceutical compounds are fundamental to modern research and development. For this compound, a substituted piperazine derivative, a suite of sophisticated analytical techniques is employed to ensure its structural integrity, purity, and concentration in various matrices. This article delves into the principal analytical methodologies utilized in the research setting for this specific compound, focusing on spectroscopic, mass spectrometric, and chromatographic techniques.

Future Research Directions and Therapeutic Potential of 1 Piperazin 1 Yl 3 M Tolyloxy Propan 2 Ol

Exploring 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol as a Scaffold for Multi-Targeted Ligands

The structure of this compound is inherently suited for development as a multi-target-directed ligand (MTDL). The aryloxypropanolamine moiety is a classic pharmacophore known for its interaction with various biological targets, most notably G-protein coupled receptors like adrenergic receptors. The piperazine (B1678402) ring is also considered a "privileged" structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and other systems. rsc.orgresearchgate.net The strategic combination of these two pharmacores in a single molecule offers a robust framework for designing ligands that can simultaneously modulate multiple biological targets. researchgate.net

The development of MTDLs is a growing strategy for treating complex, multifactorial diseases where influencing a single target is often insufficient. nih.govarxiv.org The design of such agents can follow several strategies, including the fusion of two key pharmacophores or a linked-pharmacophore approach. nih.gov In the case of this compound, the m-tolyloxy group can be modified to enhance affinity for one target, while the unsubstituted nitrogen on the piperazine ring provides a convenient handle for introducing another pharmacophore to engage a second target. This dual functionality is key to its potential in creating drugs with improved efficacy and a better side-effect profile compared to single-target agents or combination therapies. researchgate.net

Table 1: Potential Multi-Target Strategies for this compound Analogues

| Molecular Moiety | Potential Modifications | Potential Target Classes |

| Aryloxy Group (m-tolyloxy) | Substitution with different functional groups (e.g., halogens, nitro groups, alkyl chains) | Adrenergic Receptors, Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors |

| Piperazine Ring | N-alkylation or N-arylation with various substituents | Sigma Receptors, Ion Channels, Enzyme Inhibitors |

| Propan-2-ol Linker | Stereochemical variations, introduction of conformational constraints | Modulate binding affinity and selectivity |

Investigation of New Therapeutic Applications Beyond Current Indications

The structural motifs within this compound suggest a broad range of potential therapeutic applications beyond their traditional roles.

Neurodegenerative Diseases: Research into aryloxypropanolamine derivatives has shown promise in the context of Alzheimer's disease. nih.gov Some analogues have demonstrated the ability to dissociate beta-amyloid aggregates, a key pathological hallmark of the disease. Furthermore, these compounds have been shown to reduce amyloid burden and improve cognitive performance in animal models of Alzheimer's. The piperazine moiety is also prevalent in drugs with CNS activity, including antipsychotic, antidepressant, and anxiolytic agents. This suggests that derivatives of this compound could be engineered to not only target amyloid plaques but also modulate neurotransmitter systems, offering a multi-pronged approach to treating neurodegenerative disorders.

Cardiovascular Diseases: The aryloxypropanolamine core is the foundation for many beta-blockers used in cardiovascular medicine. Research into novel derivatives has focused on developing agents with greater cardioselectivity to minimize side effects. Additionally, arylpiperazine derivatives have been investigated for their antiarrhythmic and hypotensive properties, often linked to their activity as α1-adrenoceptor antagonists. By modifying the this compound scaffold, it may be possible to develop new cardiovascular agents with a tailored pharmacological profile, potentially combining beta-blocking and antiarrhythmic activities in a single molecule.

Oncology: Recent studies have explored the role of β3-adrenergic receptor antagonists, based on the aryloxypropanolamine structure, in cancer therapy. nih.gov These compounds have been shown to inhibit tumor growth and alleviate cancer-related cachexia in animal models. nih.gov The piperazine ring is also a common feature in a number of approved kinase inhibitors used in oncology. nih.gov This opens up the possibility of designing dual-action anticancer agents that target both signaling pathways and the metabolic effects of cancer.

Advancements in Synthetic Methodologies for Novel Analogues

The generation of a diverse library of this compound analogues for structure-activity relationship (SAR) studies relies on versatile and efficient synthetic methodologies.

The synthesis of the core aryloxypropanolamine structure typically involves the reaction of a substituted phenol (B47542) (in this case, m-cresol) with epichlorohydrin, followed by the opening of the resulting epoxide with piperazine. wisdomlib.org To create novel analogues, chemists can employ a variety of modern synthetic techniques:

Modification of the Piperazine Ring: The secondary amine of the piperazine ring is a prime site for modification. Standard N-alkylation or N-arylation reactions, such as nucleophilic substitution on alkyl halides or reductive amination, can be used to introduce a wide array of substituents. nih.gov More advanced methods like the Buchwald-Hartwig and Ullmann-Goldberg couplings can be used to form N-aryl bonds. nih.gov

Functionalization of the Aryl Group: The tolyl group can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

C-H Functionalization: Recent advances in synthetic chemistry allow for the direct functionalization of the C-H bonds on the piperazine ring itself. mdpi.com Techniques like the use of stannyl (B1234572) amine protocol (SnAP) reagents and photoredox catalysis can introduce substituents at the carbon atoms of the piperazine ring, opening up new avenues for structural diversity. mdpi.com

Rearrangement Reactions: A variety of rearrangement reactions, including the aza-Wittig, Curtius, and Schmidt rearrangements, have been employed in the synthesis of complex piperazine-containing molecules and can be adapted for the creation of novel analogues. benthamdirect.comeurekaselect.com

Table 2: Key Synthetic Reactions for Analogue Generation

| Reaction Type | Description | Application |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. | N-arylation of the piperazine ring. nih.gov |

| Reductive Amination | Reaction of an amine with a carbonyl compound in the presence of a reducing agent. | N-alkylation of the piperazine ring. nih.gov |

| SnAP Chemistry | Convergent method for piperazine synthesis from aldehydes using stannyl amine reagents. | Synthesis of C-H functionalized piperazines. mdpi.com |

| Photoredox Catalysis | Use of light to initiate redox reactions for bond formation. | C-H functionalization of the piperazine ring. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govmountsinai.org These computational tools can be applied at multiple stages of the development of this compound analogues.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate new therapeutic targets for which this chemical scaffold may be suitable. nih.gov

De Novo Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for a specific target and favorable drug-like properties. mdpi.com

Virtual Screening: ML models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising candidates for synthesis and testing. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their success. AI/ML models can predict these properties with increasing accuracy, helping to prioritize compounds with a higher likelihood of success in clinical trials. chemrxiv.org

Multi-Target Optimization: Designing MTDLs is a complex challenge that AI is well-suited to address. frontiersin.org AI can help in designing molecules that have a balanced activity profile against multiple targets, a critical factor for the efficacy of such drugs. arxiv.orgopenpr.com

Pre-clinical Validation in Advanced Disease Models

Once promising analogues of this compound have been designed and synthesized, they must undergo rigorous preclinical testing in relevant disease models to evaluate their efficacy and mechanism of action.

Neurodegenerative Disease Models: For potential applications in Alzheimer's disease, transgenic mouse models that express human genes associated with the disease, such as the 5XFAD model, are invaluable. acs.org These models develop key pathological features like amyloid plaques and cognitive deficits, allowing for the assessment of a drug's ability to modify the disease course. acs.org Behavioral tests, such as the Morris water maze, are used to evaluate cognitive function. Other model organisms like drosophila and zebrafish are also used for high-throughput screening and studying basic disease mechanisms. acs.orgfrontiersin.orgnih.gov

Cardiovascular Disease Models: To test for cardiovascular effects, a range of animal models are available. Spontaneously hypertensive rats (SHR) are a common model for studying antihypertensive effects. syncrosome.com Models of myocardial infarction, often created by ligating a coronary artery in rodents, are used to assess cardioprotective and anti-ischemic properties. nih.gov Advanced techniques like telemetry allow for the continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. syncrosome.com Echocardiography is used to assess cardiac function and morphology. syncrosome.com In vitro models, such as human induced pluripotent stem cell (iPSC)-derived cardiomyocytes and organ-on-a-chip technologies, are also gaining prominence for studying drug effects on human cardiac tissue and for cardiotoxicity screening. ncardia.comresearchgate.net

Table 3: Examples of Preclinical Models and Key Endpoints

| Therapeutic Area | Preclinical Model | Key Endpoints/Assays |

| Alzheimer's Disease | 5XFAD Transgenic Mice | Morris Water Maze, Immunohistochemistry for Amyloid Plaques, Neuroinflammation markers. acs.orguq.edu.au |

| Hypertension | Spontaneously Hypertensive Rat (SHR) | Telemetric Blood Pressure Monitoring, Heart Rate. syncrosome.com |

| Myocardial Infarction | Rodent Coronary Artery Ligation Model | Infarct Size Measurement, Echocardiography for Cardiac Function, Arrhythmia Analysis. nih.govnih.gov |

| In Vitro Cardiotoxicity | iPSC-derived Cardiomyocytes | Calcium Transient Assays, Electrophysiological Recordings. researchgate.net |

Q & A

Q. What are the standard synthetic routes for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol?

The synthesis typically involves sequential etherification and piperazine ring formation. For analogs, the propan-2-ol backbone is functionalized via nucleophilic substitution with m-tolyloxy groups, followed by piperazine coupling under reflux conditions. Hydrochloride salts are formed by treating the free base with HCl . Optimization of reaction time and solvent polarity (e.g., DMF or THF) is critical to avoid side products like N-alkylated byproducts .

Q. Which spectroscopic methods are used to characterize this compound?

Structural confirmation relies on -NMR and -NMR to identify protons and carbons in the piperazine ring (δ ~2.5–3.5 ppm for N–CH) and m-tolyloxy aromatic signals (δ ~6.7–7.2 ppm). Mass spectrometry (ESI-MS or HRMS) verifies molecular weight, while IR spectroscopy confirms hydroxyl (3200–3600 cm) and ether (1100–1250 cm) groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

Key parameters include:

- Temperature control : Maintain <60°C during piperazine coupling to prevent thermal decomposition .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency compared to non-polar alternatives .

- Purification : Use column chromatography with gradients of methanol/dichloromethane to separate unreacted piperazine and regioisomers . Yields >75% are achievable with stoichiometric excess (1.2–1.5 eq) of m-tolyloxy precursors .

Q. How to address discrepancies in reported biological activity data for structural analogs?

Contradictions often arise from variations in assay conditions. For example:

- Receptor selectivity : m-Tolyloxy derivatives may exhibit off-target binding to serotonin (5-HT) vs. dopamine (D) receptors, depending on substituent positioning .

- pH-dependent stability : Protonation of the piperazine nitrogen at physiological pH alters membrane permeability, affecting IC values in cellular assays . Validate activity using orthogonal assays (e.g., radioligand binding and functional cAMP assays) and control for metabolic stability .

Q. What strategies are effective in designing analogs for specific neurological targets?

- Bioisosteric replacement : Substitute m-tolyloxy with 2-methoxyphenoxy to enhance blood-brain barrier penetration .

- Piperazine modification : Introduce 3-chlorophenyl or trifluoromethyl groups to the piperazine ring to improve affinity for σ-1 receptors .

- Backbone elongation : Replace propan-2-ol with bicyclic systems (e.g., norbornane) to reduce CYP450-mediated metabolism .

Methodological Considerations

Q. How to evaluate the compound’s stability under physiological conditions?

Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 24/48/72-hour intervals. Hydrolysis of the ether bond is a common degradation pathway; stabilize formulations with antioxidants like ascorbic acid .

Q. What in silico tools predict the compound’s ADMET properties?

Use SwissADME to calculate LogP (target <3 for oral bioavailability) and topological polar surface area (TPSA <90 Ų for CNS penetration). Molecular docking (AutoDock Vina) models interactions with targets like 5-HT receptors, while MD simulations assess binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.